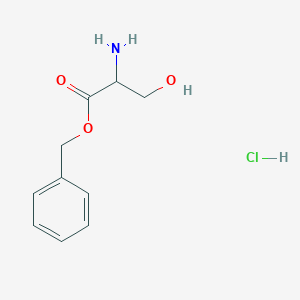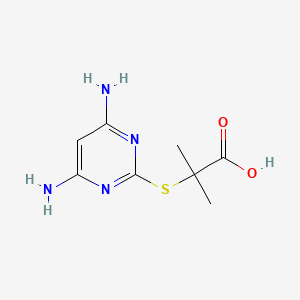
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
描述
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is a chemical compound characterized by its unique structure, which includes a pyrimidinylsulfanyl group attached to a 2-methyl-propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-diaminopyrimidine and 2-methyl-propionic acid chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. A suitable solvent, such as dichloromethane, is used, and the reaction is typically conducted at a temperature range of 0°C to room temperature.
Catalysts: A catalyst, such as triethylamine, may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction conditions is common to achieve high yields and purity.
化学反应分析
Types of Reactions: 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfonyl chlorides.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: N-substituted derivatives of the pyrimidinylsulfanyl group.
科学研究应用
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimalarial, antitumor, and anti-inflammatory agents.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid: A closely related compound with a butyric acid moiety instead of a 2-methyl-propionic acid group.
S-2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-N-(1-phenyl-ethyl)-acetamide: Another derivative with an acetamide group and a phenyl group.
Uniqueness: 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds. These properties make it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-8(2,6(13)14)15-7-11-4(9)3-5(10)12-7/h3H,1-2H3,(H,13,14)(H4,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIUIVDLPSVJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=NC(=CC(=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3162529.png)

amino]-acetic acid](/img/structure/B3162538.png)
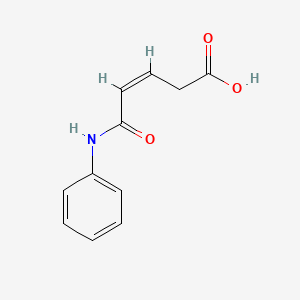
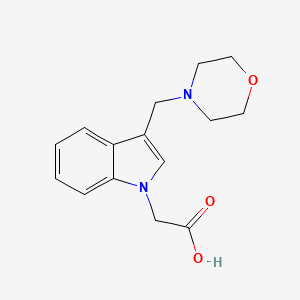
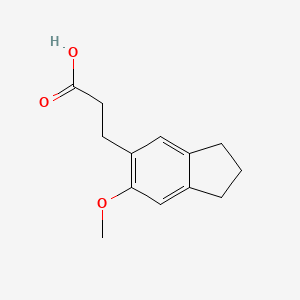
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/structure/B3162578.png)
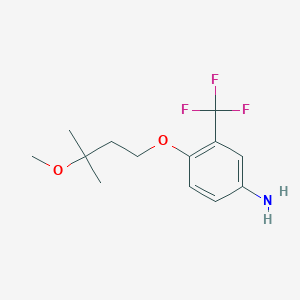
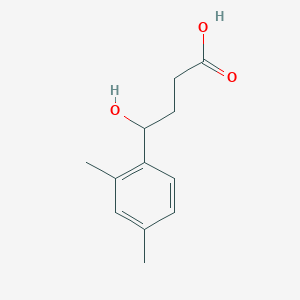
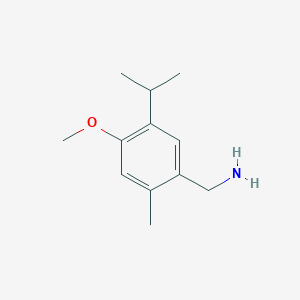
![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)
